1,1,2-Trichloroethane chemical properties and structure
1,1,2-Trichloroethane chemical properties and structure
An In-depth Technical Guide to 1,1,2-Trichloroethane: Chemical Properties and Structure
Introduction
1,1,2-Trichloroethane (1,1,2-TCA) is an organochloride solvent with the molecular formula C₂H₃Cl₃.[1] It is a colorless, sweet-smelling liquid that is an isomer of the more commonly known 1,1,1-trichloroethane.[1] This document provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and toxicological profile of 1,1,2-trichloroethane, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1,1,2-Trichloroethane is a non-flammable liquid with a characteristic sweet, chloroform-like odor.[2][3] It is insoluble in water but miscible with most organic solvents such as alcohols, ethers, esters, and ketones.[1][3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃Cl₃ | [2] |
| Molecular Weight | 133.40 g/mol | [1][2] |
| CAS Number | 79-00-5 | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweet, chloroform-like | [1][2][3] |
| Density | 1.435 g/cm³ at 25°C | [1][3][4] |
| Melting Point | -37 °C (-35 °F; 236 K) | [1][3] |
| Boiling Point | 110 to 115 °C (230 to 239 °F; 383 to 388 K) | [1][3] |
| Solubility in Water | 0.4% (4,400 mg/L) at 20°C | [1][5] |
| Vapor Pressure | 19 mmHg (22.49 mmHg) at 25°C | [1][5] |
| Henry's Law Constant | 9.1×10⁻⁴ atm·m³/mol at 25°C | [5] |
| Log Kow | 2.42 | [5] |
| Autoignition Temperature | 460 °C | [5] |
| Flash Point | None (Non-flammable) | [3][5] |
| Explosive Limits | 6–15.5% | [1] |
Molecular Structure
The structure of 1,1,2-trichloroethane consists of a two-carbon backbone. One carbon atom is bonded to two chlorine atoms and one hydrogen atom (CHCl₂), while the second carbon atom is bonded to one chlorine atom and two hydrogen atoms (CH₂Cl).[1][6]
Molecular structure of 1,1,2-Trichloroethane.
Synthesis and Reactivity
Synthesis
1,1,2-Trichloroethane can be synthesized through several methods:
-
Chlorination of Ethylene (B1197577): Ethylene is first chlorinated to produce 1,2-dichloroethane, which is then further reacted with chlorine to yield 1,1,2-trichloroethane.[7]
-
Oxychlorination of Ethylene: This process involves the reaction of ethylene with hydrogen chloride and oxygen at high temperatures (280–370°C) in the presence of a catalyst.[7]
-
Chlorination of Vinyl Chloride: 1,1,2-Trichloroethane can also be prepared by the chlorination of vinyl chloride monomer in a liquid medium at low temperatures.[4][8]
Reactivity
1,1,2-Trichloroethane is stable at normal temperatures and pressures. However, it can undergo decomposition when heated, emitting toxic fumes of hydrogen chloride and phosgene.[2] It is sensitive to light and heat.[3][9] Uninhibited 1,1,2-trichloroethane is corrosive to aluminum, iron, and zinc, especially at reflux temperatures, and the addition of water increases the rate of corrosion.[2] It is incompatible with strong oxidizing agents and strong bases and reacts violently with sodium, potassium, magnesium, and aluminum.[3]
Experimental Protocols
Gas Chromatography (GC)
Gas chromatography is a primary analytical technique for the determination of 1,1,2-trichloroethane, offering speed, sensitivity, and selectivity.[10]
Sample Collection and Preparation:
-
Air samples are collected on a solid sorbent tube, typically containing charcoal.[10]
-
The front and back sections of the charcoal tube are transferred to separate vials.[10]
-
The collected 1,1,2-trichloroethane is desorbed from the charcoal using a suitable solvent, commonly carbon disulfide.[10]
-
The vials are sealed and allowed to desorb for approximately 30 minutes with intermittent shaking.[10]
Standard Preparation:
-
Standards are prepared by diluting pure 1,1,2-trichloroethane with the desorption solvent (e.g., carbon disulfide).[10]
GC Analysis:
-
Injector: A sample of the desorbed solution is injected into the gas chromatograph.
-
Column: A suitable capillary or packed column is used for separation. For instance, a 6 m x 3.2 mm stainless steel column packed with 15% SP 1000 on Supelcoport can be used.[11]
-
Carrier Gas: An inert gas such as nitrogen or helium is used as the carrier gas.[11]
-
Detector: A flame ionization detector (FID) is commonly used for detection.[10] A mass spectrometer (MS) can be coupled with the GC for definitive identification.[2]
-
Temperature Program: The column temperature can be held at 70°C for a few minutes and then programmed to increase to a higher temperature to ensure the elution of all components.[11]
Experimental workflow for GC analysis of 1,1,2-Trichloroethane.
Spectroscopic Data
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1,1,2-trichloroethane shows two signals corresponding to the two different proton environments (Cl₂CH-CH₂Cl). A triplet is observed for the CH₂Cl protons, and a doublet is seen for the CHCl₂ proton. The integrated signal proton ratio is 1:2.[12]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms in different chemical environments.[13]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,1,2-trichloroethane shows a molecular ion peak and characteristic fragmentation patterns due to the loss of chlorine and hydrogen atoms.[14]
Toxicology and Metabolism
1,1,2-Trichloroethane is considered a toxic compound and a possible human carcinogen.[2][15] It can be harmful if inhaled, ingested, or absorbed through the skin.[1][16] Acute exposure can cause irritation of the eyes, nose, and throat, as well as central nervous system depression, leading to dizziness, headache, and nausea.[1] Chronic exposure may lead to liver and kidney damage.[15][17]
Metabolism: Absorbed 1,1,2-trichloroethane is distributed throughout the body, with higher concentrations found in fat, liver, and brain tissue. It is metabolized in the liver, primarily by the cytochrome P-450 (CYP) enzyme system.[18][19] The metabolic pathway involves an initial dechlorination step.[19] The primary metabolites identified in animal studies include chloroacetic acid, S-carboxymethylcysteine, and thiodiacetic acid. These reactive metabolites are thought to be responsible for most of the toxic effects of 1,1,2-trichloroethane.[20]
References
- 1. 1,1,2-Trichloroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,2-Trichloroethane | CHCl2CH2Cl | CID 6574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2-Trichloroethane CAS#: 79-00-5 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Table 4-2, Physical and Chemical Properties of 1,1,2-Trichloroethane - Toxicological Profile for 1,1,2-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. WO2019066311A1 - Method for preparing 1,1,2-trichloroethane - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. osha.gov [osha.gov]
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- 12. 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,2-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. epa.gov [epa.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. nj.gov [nj.gov]
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- 19. zora.uzh.ch [zora.uzh.ch]
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